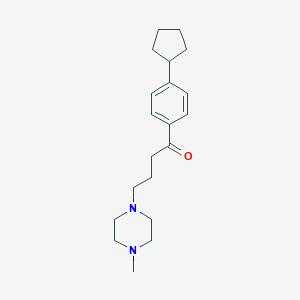
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a phenyl ring, a piperazine ring, and a butanone moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl bromide.
Nucleophilic Substitution: The 4-cyclopentylphenyl bromide is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(4-cyclopentylphenyl)-4-methylpiperazine.
Acylation: The final step involves the acylation of the intermediate with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-4-(4-methylpiperazin-1-yl)butan-1-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Cyclopentylphenyl)-4-(4-ethylpiperazin-1-yl)butan-1-one: Similar structure but with an ethyl group on the piperazine ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H30N2O |
|---|---|
Molekulargewicht |
314.5g/mol |
IUPAC-Name |
1-(4-cyclopentylphenyl)-4-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-21-13-15-22(16-14-21)12-4-7-20(23)19-10-8-18(9-11-19)17-5-2-3-6-17/h8-11,17H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
SYKLCRHFGLITIY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)C3CCCC3 |
Kanonische SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)
![4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B374637.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![N-[(1-benzyl-4-chloro-4-piperidinyl)methyl]aniline](/img/structure/B374642.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
![[4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl]acetic acid](/img/structure/B374649.png)
![2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)-N,N-dimethylethanamine](/img/structure/B374650.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)
![2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-1-methylethyl decanoate](/img/structure/B374657.png)
![2-Hydroxy-4-(2-hydroxyethyl)-2-[4-(isobutylsulfonyl)phenyl]-4-methylmorpholin-4-ium](/img/structure/B374658.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
